Azane;boric acid;octahydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

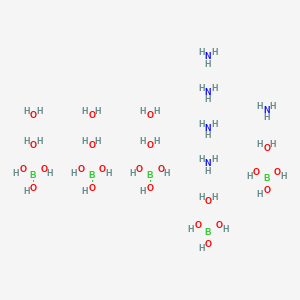

The preparation of azane;boric acid;octahydrate typically involves the reaction of ammonia with boric acid in the presence of water. The reaction can be represented as follows:

[ \text{NH}_3 + \text{H}_3\text{BO}_3 + 8\text{H}_2\text{O} \rightarrow \text{NH}_3 \cdot \text{H}_3\text{BO}_3 \cdot 8\text{H}_2\text{O} ]

This reaction is usually carried out under controlled conditions to ensure the formation of the desired octahydrate form. The reaction conditions may include maintaining a specific temperature and pH to optimize the yield of the compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using large reactors where ammonia gas is bubbled through an aqueous solution of boric acid. The reaction mixture is then cooled to precipitate the octahydrate form, which is subsequently filtered and dried. The industrial process may also involve the use of catalysts to enhance the reaction rate and improve the efficiency of the production.

化学反应分析

Types of Reactions

Azane;boric acid;octahydrate undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions where the ammonia component is oxidized to form nitrogen oxides.

Reduction: Boric acid can be reduced to form boron hydrides under specific conditions.

Substitution: The hydrogen atoms in ammonia can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products

Oxidation: Nitrogen oxides (NO, NO₂)

Reduction: Boron hydrides (e.g., diborane)

Substitution: Various substituted amines depending on the reagents used

科学研究应用

Chemistry

Azane; boric acid; octahydrate serves as a reagent in various chemical reactions, including:

- Synthesis of Boron-Containing Compounds : It is utilized in the preparation of various organoboron compounds, which are essential in organic synthesis.

- Catalysis : The compound acts as a catalyst in several organic transformations, enhancing reaction rates and selectivity.

Biology

Research indicates that azane; boric acid; octahydrate possesses potential antimicrobial properties. It has been studied for its effects on:

- Antifungal Activity : The compound inhibits biofilm formation and hyphal transformation in Candida albicans, a critical factor in its virulence. This property is particularly relevant in treating infections caused by azole-resistant yeast strains .

Medicine

In medical applications, azane; boric acid; octahydrate is explored for:

- Drug Delivery Systems : Its unique properties may facilitate the development of new drug delivery mechanisms.

- Therapeutic Agent : Ongoing research aims to evaluate its efficacy in treating various conditions, including recurrent vulvovaginal candidiasis .

Manufacturing

Azane; boric acid; octahydrate finds applications in several manufacturing processes:

- Self-Healing Polymers : It is used in the production of materials that can repair themselves upon damage.

- Hydrogels : The compound contributes to the development of hydrogels used in various biomedical applications.

Food Industry

In the food industry, boric acid derivatives are utilized for:

- Preservation : It helps maintain the freshness of seafood by inhibiting enzymatic reactions that lead to spoilage .

- Food Processing : The compound enhances the texture and quality of food products.

Case Study 1: Treatment of Vulvovaginal Candidiasis

A study compared the effectiveness of azane; boric acid; octahydrate against conventional antifungal treatments for vulvovaginal candidiasis. Results indicated a mycologic cure rate ranging from 40% to 100%, with significant outcomes reported in multiple case series . Patients showed a preference for boric acid due to its cost-effectiveness and fewer side effects compared to traditional treatments.

Case Study 2: Antimicrobial Efficacy

Research demonstrated that solutions containing azane; boric acid; octahydrate exhibited potent antimicrobial activity against various pathogens, including Pseudomonas aeruginosa. This finding supports its use as an alternative treatment option where antibiotic resistance is a concern .

作用机制

The mechanism of action of azane;boric acid;octahydrate involves the interaction of its components with various molecular targets. For instance, boric acid can inhibit biofilm formation and hyphal transformation in Candida albicans, which are critical virulence factors . The ammonia component can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds.

相似化合物的比较

Similar Compounds

Ammonium borate: Similar in that it contains both ammonia and boron, but differs in its hydration state and specific chemical properties.

Boric acid monohydrate: Contains boric acid with one molecule of water, differing in its hydration state.

Ammonium tetrafluoroborate: Contains ammonia and boron but with different anionic components.

Uniqueness

Azane;boric acid;octahydrate is unique due to its specific hydration state, which influences its chemical reactivity and physical properties. The presence of eight water molecules can affect its solubility, stability, and interactions with other compounds, making it distinct from other boron-containing compounds.

属性

IUPAC Name |

azane;boric acid;octahydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5BH3O3.5H3N.8H2O/c5*2-1(3)4;;;;;;;;;;;;;/h5*2-4H;5*1H3;8*1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZOOZIZBZDVQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.N.N.N.N.N.O.O.O.O.O.O.O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B5H46N5O23 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。